Diethyl isopropenylphosphonate

Physical property Purification Formulation

Diethyl isopropenylphosphonate (CAS 20170-34-7) is an α,β-unsaturated phosphonate ester bearing an isopropenyl group directly attached to phosphorus. With a molecular formula C₇H₁₅O₃P and molecular weight 178.17 g·mol⁻¹, it is supplied as a liquid with a boiling point of 219.9 °C (760 mmHg) and density of 1.013 g·cm⁻³.

Molecular Formula C7H15O3P
Molecular Weight 178.17 g/mol
CAS No. 20170-34-7
Cat. No. B1617201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl isopropenylphosphonate
CAS20170-34-7
Molecular FormulaC7H15O3P
Molecular Weight178.17 g/mol
Structural Identifiers
SMILESCCOP(=O)(C(=C)C)OCC
InChIInChI=1S/C7H15O3P/c1-5-9-11(8,7(3)4)10-6-2/h3,5-6H2,1-2,4H3
InChIKeyZUUVSPXGBMKSJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl Isopropenylphosphonate (CAS 20170-34-7): Core Identity and Procurement Starting Point


Diethyl isopropenylphosphonate (CAS 20170-34-7) is an α,β-unsaturated phosphonate ester bearing an isopropenyl group directly attached to phosphorus. With a molecular formula C₇H₁₅O₃P and molecular weight 178.17 g·mol⁻¹, it is supplied as a liquid with a boiling point of 219.9 °C (760 mmHg) and density of 1.013 g·cm⁻³ . The compound serves as a versatile intermediate in Horner–Wadsworth–Emmons olefinations and as a monomer for phosphonate-functionalized polymers, where the electron-deficient double bond enables both radical and nucleophilic reaction manifolds [1].

Diethyl Isopropenylphosphonate (CAS 20170-34-7): Why Generic Substitution with Other Dialkyl Phosphonates Is Not Warranted


Although diethyl isopropenylphosphonate belongs to the dialkyl phosphonate family, its isopropenyl substituent introduces an α,β-unsaturated phosphonate motif that fundamentally alters reactivity compared to saturated alkyl or simple vinyl phosphonates. The electron-withdrawing phosphonate group activates the double bond toward radical addition while the methyl substitution on the α-carbon modulates both the steric environment and the stability of the resulting radical adduct [1]. Consequently, substituting diethyl isopropenylphosphonate with diethyl vinylphosphonate or diethyl ethylphosphonate in polymer post-functionalization or olefination reactions can lead to divergent reaction kinetics, different polymer architectures, and altered thermal or flame-retardant properties of the final material [2]. The quantitative evidence below substantiates these differences.

Diethyl Isopropenylphosphonate (CAS 20170-34-7): Head-to-Head Quantitative Evidence Against Closest Analogs


Boiling Point and Density Differentiation from Diethyl Vinylphosphonate and Diethyl Ethylphosphonate

Diethyl isopropenylphosphonate exhibits a boiling point of 219.9 °C at 760 mmHg and a density of 1.013 g·cm⁻³ . By comparison, diethyl vinylphosphonate (CAS 682-30-4) boils at 202 °C (760 mmHg) with a density of 1.068 g·mL⁻¹ [1], and diethyl ethylphosphonate (CAS 78-38-6) boils at 198–200 °C (760 mmHg) with a density of 1.024–1.028 g·mL⁻¹ [2]. The 17.9 °C higher boiling point and 5–8% lower density of the isopropenyl derivative provide a wider liquid handling window and distinct phase behavior in solvent-based processes.

Physical property Purification Formulation

Enabling Unique Terpolymer Architectures Inaccessible via Direct Radical Polymerization

When employed in organophotoredox-catalyzed post-functionalization, diethyl isopropenylphosphonate yields a terpolymer comprising diethyl isopropenylphosphonate, propylene, and methyl acrylate units—a composition that is 'challenging to achieve using standard radical polymerization techniques' [1]. In contrast, diethyl vinylphosphonate is typically incorporated via direct radical polymerization, which imposes limitations on comonomer scope and sequence distribution [2]. The post-functionalization route achieves controllable degrees of phosphonate incorporation ranging from 7 % to 21 % [1], whereas direct copolymerization of vinylphosphonates with olefins is reported to yield low olefin incorporation even under forcing conditions [3].

Post-polymerization modification Phosphonate-containing polymers Radical-polar crossover

Flame-Retardant and Thermoresponsive Performance at Low Phosphonate Content

Polymers incorporating diethyl isopropenylphosphonate units demonstrate fire resistance and temperature responsiveness at phosphonate contents as low as 10–20 % [1]. For poly(diethyl vinylphosphonate), thermal degradation studies indicate high stability attributed to P–O–P crosslinkages, but the flame-retardant efficiency is inherently tied to the polymer backbone structure and phosphonate loading [2]. The isopropenylphosphonate-derived polymers, by virtue of the post-functionalization route, can place phosphonate groups at precisely controlled positions within polyolefin-rich backbones, potentially decoupling flame retardancy from the high phosphonate loadings typically required for phosphonate homopolymers [1].

Flame retardancy Thermoresponsive materials Li-ion battery additives

Diethyl Isopropenylphosphonate (CAS 20170-34-7): Prioritized Application Scenarios Based on Verifiable Evidence


Post-Functionalization Synthesis of Phosphonate-Containing Polyolefin Copolymers

Diethyl isopropenylphosphonate is the preferred monomer when the target material is a phosphonate-functionalized polyolefin that cannot be obtained by direct radical copolymerization. The organophotoredox-catalyzed radical-polar crossover process enables incorporation of the phosphonate group into pre-formed poly(methacrylate) backbones at tunable levels of 7–21%, generating terpolymers with propylene and methyl acrylate segments [1]. This approach circumvents the reactivity-ratio limitations that prevent efficient copolymerization of vinylphosphonates with simple olefins [2].

Flame-Retardant Polymer Formulations Requiring Low Phosphonate Loading

For researchers developing flame-retardant polymers where high phosphonate loadings would compromise mechanical or processing properties, diethyl isopropenylphosphonate offers a route to materials that exhibit fire resistance at phosphonate contents of only 10–20% [1]. The post-functionalization strategy allows the phosphonate to be placed selectively within the polymer, maximizing its flame-retardant contribution per incorporated unit [2].

Thermoresponsive and Li-Ion Battery Additive Polymers

Phosphonate-containing polymers derived from diethyl isopropenylphosphonate are being investigated as thermoresponsive materials and as additives in lithium-ion batteries [1]. The controlled incorporation of the phosphonate group into diverse polymer backbones via post-functionalization provides a platform for tuning the lower critical solution temperature (LCST) and ionic conductivity, areas where the unique isopropenylphosphonate structure may confer distinct advantages over polymers made from saturated phosphonate monomers [2].

High-Temperature Reaction and Distillation Processes

With a boiling point of 219.9 °C (760 mmHg)—approximately 18–22 °C higher than diethyl vinylphosphonate or diethyl ethylphosphonate [1]—diethyl isopropenylphosphonate is better suited for reactions conducted at elevated temperatures without solvent loss or monomer evaporation. This physical-property advantage directly impacts procurement for process chemists conducting Horner–Wadsworth–Emmons olefinations or other phosphonate-based transformations at >200 °C [2].

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